3,5-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O4S2/c1-36-17-8-14(9-18(11-17)37-2)21(35)29-12-19-31-32-23(39-13-20(34)30-22-28-6-7-38-22)33(19)16-5-3-4-15(10-16)24(25,26)27/h3-11H,12-13H2,1-2H3,(H,29,35)(H,28,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKQXGQEWWORQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Benzamide Core : Provides a structural framework for biological activity.
- Thiazole Ring : Associated with various pharmacological properties.
- Triazole Moiety : Known for its role in anticancer and antimicrobial activities.
The molecular formula is , with a molecular weight of 417.5 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways. For instance, studies have shown that similar compounds can interfere with tubulin polymerization, which is crucial for cell division .
- Receptor Modulation : It may modulate the activity of receptors involved in cancer proliferation and apoptosis. Molecular docking studies suggest that the compound binds effectively to protein targets, influencing their functional states .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- IC50 Values : In vitro studies have shown that related compounds possess IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 27 | A549 (Lung Cancer) | 1.61 ± 1.92 |
| Compound 10 | Jurkat (Leukemia) | 1.98 ± 1.22 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Similar thiazole and triazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. The presence of the thiazole moiety is often linked to enhanced antimicrobial effects .
Case Studies
- Study on Anticancer Effects : A study involving the synthesis of thiazole derivatives showed that compounds with structural similarities to our target compound exhibited significant cytotoxicity against HeLa cells. The mechanism was attributed to apoptosis induction through caspase activation .
- Antimicrobial Testing : Another investigation tested various thiazole-based compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had comparable efficacy to established antibiotics like streptomycin .
Scientific Research Applications
Scientific Research Applications
-
Anticancer Research
- The compound has shown promise in inhibiting cancer cell proliferation. Thiazole derivatives are often explored for their ability to induce apoptosis in various cancer types. Preliminary studies suggest that this compound may modulate signaling pathways related to cell survival and death, warranting further investigation into its specific mechanisms of action .
-
Antimicrobial Activity
- Compounds containing thiazole rings have been reported to exhibit antimicrobial properties. The interaction of 3,5-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide with bacterial enzymes or receptors could provide insights into developing new antimicrobial agents .
- Drug Development
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives similar to this compound:
- Antitumor Activity : Research has indicated that modifications in the thiazole structure can significantly affect cytotoxicity against cancer cell lines. For example, compounds with specific substitutions showed enhanced selectivity against lung adenocarcinoma cells .
- Antimicrobial Efficacy : A study evaluated various thiazole-based compounds against bacterial strains, revealing promising results for certain derivatives in inhibiting growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Sulfonyl/Halogen Substituents ()
Compounds 7–9 from share the 1,2,4-triazole core but differ in substituents:
- Substituents : 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br) and 2,4-difluorophenyl groups.
- Key Features : The sulfonyl group increases polarity, while halogens (Cl, Br) enhance electronegativity. These compounds exist as thione tautomers, confirmed by IR spectra (νC=S: 1247–1255 cm⁻¹; absence of νS-H at 2500–2600 cm⁻¹) .
- Comparison : The target compound replaces sulfonyl/halogen groups with a 3-(trifluoromethyl)phenyl group, improving hydrophobicity and steric bulk. The thioether linkage in the target compound (vs. thione in 7–9 ) may alter reactivity and binding modes.
Table 1: Structural and Spectral Comparison
Thiadiazole-Benzamide Derivatives ()
Compounds 6 and 8a–c from feature thiadiazole cores with benzamide substituents:
- Substituents : Isoxazole, pyridine, or phenyl groups.
- Key Features : Strong IR absorption for C=O (1605–1719 cm⁻¹) and high yields (70–80%) in synthesis via condensation reactions .
- Comparison : The target compound’s triazole core may offer greater conformational flexibility than thiadiazole. Both classes share benzamide moieties, but the target’s 3,5-dimethoxy substitution could enhance solubility compared to the unsubstituted benzamide in 6 .
Triazole-Schiff Base Benzopyranones ()
Triazole-Schiff base hybrids from incorporate benzopyranone moieties:
- Substituents: Schiff base (imine) linkage to benzopyranone.
- Key Features : Demonstrated antiviral activity at 500 mg·L⁻¹, suggesting triazoles as pharmacophores .
- Comparison: The target compound lacks a Schiff base but shares a triazole-benzamide scaffold. The 3,5-dimethoxy group may confer better bioavailability than the benzopyranone system .
Q & A
Q. What are the critical steps for synthesizing the thiazole-triazole core of this compound?
The synthesis involves forming the thioether linkage between the thiazole and triazole moieties. A nucleophilic substitution reaction can occur between a thiol group (e.g., from 2-oxo-2-(thiazol-2-ylamino)ethanethiol) and a halogenated triazole intermediate. Cyclization under acidic conditions (e.g., concentrated H₂SO₄ at 293–298 K for 24 hours) facilitates triazole ring closure . Monitor reaction progress via TLC (chloroform:acetone = 3:1) and purify using recrystallization from ethanol or acetic acid .
Q. Which spectroscopic methods are essential for structural confirmation?
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1670 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), trifluoromethylphenyl (δ ~7.5–7.9 ppm), and thiazole protons (δ ~8.0–8.5 ppm). Use 2D NMR (COSY, HSQC) for ambiguous signals .
- Mass spectrometry (FAB or ESI) : Confirm molecular weight (e.g., [M+H]⁺ peak) .
Q. How can researchers improve the yield of the final product?
Optimize reactant stoichiometry (e.g., 1:1 molar ratio of triazole and thiol precursors) and reflux conditions (e.g., ethanol with glacial acetic acid as catalyst). Post-reaction, evaporate solvents under reduced pressure and wash precipitates thoroughly to remove unreacted starting materials .
Advanced Research Questions
Q. How can conflicting NMR data between synthetic batches be resolved?
Contradictions may arise from rotational isomers or solvent effects. Use deuterated DMSO or CDCl₃ for consistency. If impurities persist, employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC. Cross-validate with X-ray crystallography to confirm solid-state structure .
Q. What mechanistic insights explain the formation of the trifluoromethylphenyl-triazole intermediate?
The reaction likely proceeds via a Huisgen 1,3-dipolar cycloaddition between an azide and alkyne precursor, followed by trifluoromethylphenyl substitution. Density Functional Theory (DFT) calculations can model transition states, while LC-MS tracks intermediate formation .
Q. How can aqueous solubility challenges be addressed for in vitro bioassays?
- Formulation : Use DMSO as a co-solvent (<1% v/v) to maintain solubility without cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the benzamide or triazole positions while preserving activity .
Q. What strategies validate target engagement in biological studies?
- Competitive binding assays : Use fluorescent probes or radiolabeled analogs to measure displacement.
- SAR studies : Synthesize analogs with modifications to the thiazole or trifluoromethylphenyl groups and correlate structural changes with activity .
Methodological Considerations
Q. How to design stability studies under physiological conditions?
Conduct accelerated degradation tests:
- pH stability : Incubate in buffers (pH 2–9) at 310 K for 24–72 hours.
- Thermal stability : Heat to 323 K and analyze degradation via HPLC .
- Light sensitivity : Expose to UV-Vis light and monitor photodegradation products .
Q. What computational tools predict metabolic pathways?
Use in silico platforms (e.g., Schrödinger’s ADMET Predictor or SwissADME) to identify likely sites of Phase I oxidation (e.g., methoxy demethylation) or Phase II glucuronidation. Validate with microsomal assays .
Q. How to troubleshoot low reproducibility in biological activity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
